molecular formula C17H12N2O6S B12902810 3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione CAS No. 35053-67-9

3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione

Cat. No.: B12902810
CAS No.: 35053-67-9
M. Wt: 372.4 g/mol
InChI Key: NNCGXINEJPMKGA-UHFFFAOYSA-N
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Description

4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d]isoxazole core, which is a fused ring system combining a pyrrole and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate involves its interaction with specific molecular targets. The benzenesulfonate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolo[3,4-d]isoxazole core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzenesulfonate group in 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate distinguishes it from other similar compounds. This group can enhance the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

35053-67-9

Molecular Formula

C17H12N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

(4,6-dioxo-3-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazol-5-yl) benzenesulfonate

InChI

InChI=1S/C17H12N2O6S/c20-16-13-14(11-7-3-1-4-8-11)18-24-15(13)17(21)19(16)25-26(22,23)12-9-5-2-6-10-12/h1-10,13,15H

InChI Key

NNCGXINEJPMKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3C2C(=O)N(C3=O)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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